molecular formula C19H21N3O4S2 B3834022 N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3834022
M. Wt: 419.5 g/mol
InChI Key: VXYYQYLMYACMOO-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the acetyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with sodium borohydride can produce reduced thiadiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-2-ol share structural similarities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

Uniqueness

N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both naphthalene and thiadiazole moieties allows for a wide range of interactions and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13(23)20-18-21-22(14(2)24)19(3,27-18)10-11-28(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,10-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYQYLMYACMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
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N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
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N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
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N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-acetyl-5-methyl-5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]acetamide

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